molecular formula C12H22ClN3O3 B14033373 2,2-Dimethyl-3-(8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride

2,2-Dimethyl-3-(8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride

Cat. No.: B14033373
M. Wt: 291.77 g/mol
InChI Key: HZRXAMHYIQXNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL is a complex organic compound with a unique structure that includes an imidazo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of pyrrolo[1,2-a]pyrazines can be achieved through a transition-metal-free strategy involving the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,5-a]pyrazine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets 3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL apart is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H22ClN3O3

Molecular Weight

291.77 g/mol

IUPAC Name

3-(8a-methyl-3-oxo-5,6,7,8-tetrahydro-1H-imidazo[1,5-a]pyrazin-2-yl)-2,2-dimethylpropanoic acid;hydrochloride

InChI

InChI=1S/C12H21N3O3.ClH/c1-11(2,9(16)17)7-14-8-12(3)6-13-4-5-15(12)10(14)18;/h13H,4-8H2,1-3H3,(H,16,17);1H

InChI Key

HZRXAMHYIQXNDZ-UHFFFAOYSA-N

Canonical SMILES

CC12CNCCN1C(=O)N(C2)CC(C)(C)C(=O)O.Cl

Origin of Product

United States

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